![molecular formula C17H22N4O12P2 B13853873 [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme in numerous enzymatic reactions. This compound is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the reaction of riboflavin with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by enzymes such as riboflavin kinase, which facilitates the transfer of a phosphate group to riboflavin, forming riboflavin 4’,5’-diphosphate .
Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate often relies on microbial fermentation. Genetically modified strains of bacteria, such as Bacillus subtilis, are used to produce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions.
Common Reagents and Conditions:
Oxidation: Riboflavin 4’,5’-diphosphate can be oxidized by molecular oxygen or other oxidizing agents, forming reactive oxygen species.
Reduction: It can be reduced by reducing agents such as NADH or FADH2, which are involved in the electron transport chain.
Substitution: Phosphorylation and dephosphorylation reactions are common, where phosphate groups are added or removed under enzymatic control.
Major Products: The major products formed from these reactions include reduced forms of riboflavin 4’,5’-diphosphate, such as FMNH2, which is crucial for various biological functions .
Wissenschaftliche Forschungsanwendungen
Riboflavin 4’,5’-diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various redox reactions and as a fluorescent marker in biochemical assays.
Biology: It plays a vital role in cellular respiration and energy production, making it essential for studying metabolic pathways.
Medicine: Riboflavin 4’,5’-diphosphate is used in the treatment of riboflavin deficiency and related disorders. It is also being investigated for its potential in photodynamic therapy for cancer treatment.
Industry: It is used as a food additive and colorant due to its yellow-orange color and water solubility.
Wirkmechanismus
Riboflavin 4’,5’-diphosphate exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting and donating electrons. The compound binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating the transfer of electrons and protons in metabolic pathways. This process is crucial for the production of ATP, the primary energy currency of the cell .
Vergleich Mit ähnlichen Verbindungen
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, essential for various metabolic processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which acts as a coenzyme in redox reactions.
Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its specific role in the electron transport chain and its ability to participate in both oxidation and reduction reactions. Unlike riboflavin, which is primarily involved in the synthesis of coenzymes, riboflavin 4’,5’-diphosphate directly participates in enzymatic reactions .
Eigenschaften
Molekularformel |
C17H22N4O12P2 |
|---|---|
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
NROVZJTZFFUDOZ-MBNYWOFBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


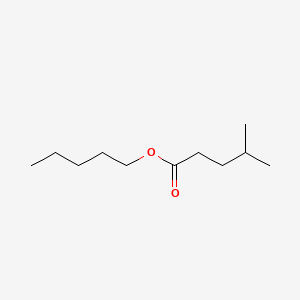

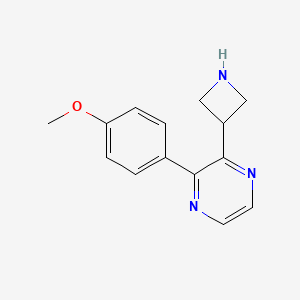
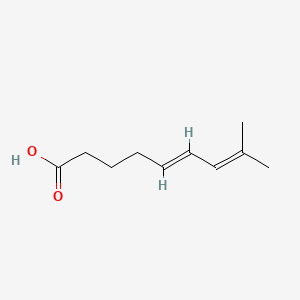
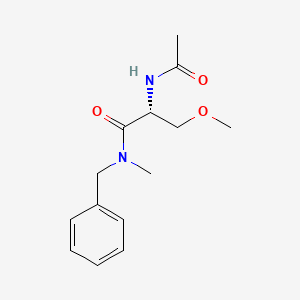
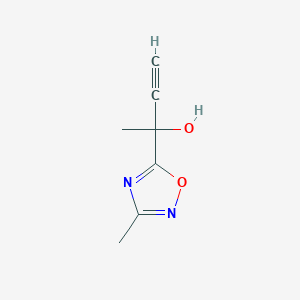

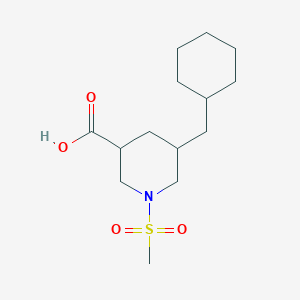
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
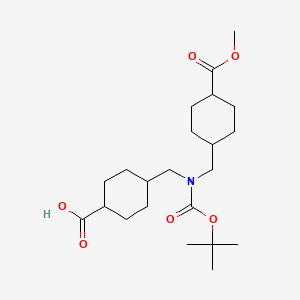
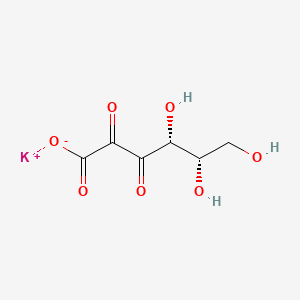
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
